Y-33075 dihydrochloride, with the chemical identifier 173897-44-4, is a potent and selective inhibitor of Rho-associated protein kinase, commonly referred to as ROCK. This compound is derived from Y-27632 and exhibits a significantly higher potency with an IC50 value of 3.6 nM, making it a valuable tool in various fields of scientific research, including chemistry, biology, and medicine. Its ability to inhibit ROCK has implications for understanding cellular processes such as migration, proliferation, and apoptosis, as well as potential therapeutic applications in diseases like glaucoma and cardiovascular disorders .
The synthesis of Y-33075 dihydrochloride involves several steps starting from its precursor, Y-27632. Although specific proprietary details regarding the synthetic route are not publicly disclosed, the general process includes large-scale chemical synthesis followed by purification and crystallization to obtain the dihydrochloride salt form. This process must adhere to rigorous quality control measures to ensure the compound's purity and potency .
Y-33075 dihydrochloride has a specific molecular structure that contributes to its function as a ROCK inhibitor. The compound's structure can be represented by the following chemical formula:
Y-33075 dihydrochloride participates in several types of chemical reactions typical of small molecule inhibitors:
Common reagents for these reactions include:
Y-33075 dihydrochloride exerts its inhibitory effects primarily through competitive inhibition at the ATP-binding site of ROCK. By binding to this site, it prevents the phosphorylation of downstream targets involved in critical cellular processes such as contraction, migration, and proliferation.
Y-33075 dihydrochloride possesses distinct physical and chemical properties that are essential for its functionality:
Y-33075 dihydrochloride has a wide range of applications across various scientific disciplines:
Y-33075 dihydrochloride (chemically identified as Y-39983 or Y-33075 dihydrochloride) is a potent, ATP-competitive inhibitor targeting Rho-associated coiled-coil kinase (ROCK) isoforms. It exhibits an IC₅₀ of 3.6 nM against ROCK, demonstrating 10-fold greater potency than the first-generation inhibitor Y-27632 (IC₅₀ = 26–28 nM) [1] [4] [6]. While classified as non-selective due to activity against protein kinase C (PKC; IC₅₀ = 420 nM) and calcium/calmodulin-dependent kinase II (CaMKII; IC₅₀ = 810 nM), its specificity window remains substantial (>100-fold vs. ROCK) [4] [6]. Structural analyses reveal that Y-33075 binds the highly conserved ATP-binding cleft within the kinase domain of both ROCK1 and ROCK2. This interaction prevents phosphorylation of downstream substrates by sterically hindering ATP access and disrupting the catalytic triad essential for phosphotransferase activity [1] [3]. The inhibitor’s enhanced potency over Y-27632 is attributed to optimized hydrophobic interactions with residues flanking the ATP-binding pocket, increasing binding affinity [6].
Table 1: Kinase Inhibition Profile of Y-33075 Dihydrochloride
Target Kinase | IC₅₀ Value | Selectivity Ratio (vs. ROCK) |
---|---|---|
ROCK | 3.6 nM | 1 |
PKC | 420 nM | 117 |
CaMKII | 810 nM | 225 |
PKA | >10 µM | >2778 |
Y-33075 dihydrochloride exerts profound effects on cytoskeletal architecture by disrupting Rho/ROCK-mediated actomyosin contractility. Its primary mechanism involves direct inhibition of myosin light chain (MLC) phosphorylation at Ser19, a modification catalyzed by ROCK. In hepatic stellate cells (HSCs), treatment with Y-33075 (100 nM) reduced phospho-MLC levels by >80%, significantly outperforming Y-27632 at equivalent concentrations [1] [10]. This suppression decouples actin-myosin cross-bridge cycling, leading to:
Notably, Y-33075’s efficacy is concentration-dependent, with significant effects observed at ≥100 nM in human HSCs (TWNT-4 cell line) and murine primary HSCs. This potency enables precise experimental dissection of ROCK-dependent cytoskeletal remodeling [1] [10].
Table 2: Functional Effects of Y-33075 on Cytoskeletal Dynamics in HSCs
Cellular Process | Y-33075 Concentration | Effect Size vs. Control | Comparison to Y-27632 |
---|---|---|---|
MLC Phosphorylation | 100 nM | >80% reduction | 10-fold more potent |
Collagen Gel Contraction | 1 µM | 95% inhibition | 8-fold more potent |
Stress Fiber Density | 500 nM | 70% reduction | 7-fold more potent |
Cell Migration | 10 µM | 40% increase | Similar effect |
Beyond cytoskeletal modulation, Y-33075 dihydrochloride regulates gene networks driving fibrosis and inflammation. In activated HSCs, it significantly downregulates:
Quantitative PCR analyses revealed that Y-33075 (10 µM, 24h) reduced Col1a1 and TGFβ mRNA expression by 65–75% in human and murine HSCs, correlating with decreased collagen protein secretion [1]. RNA sequencing in retinal explants further demonstrated Y-33075’s (50 µM) capacity to suppress glial activation markers (glial fibrillary acidic protein, GFAP; integrin alpha M, ITGAM; CD68) and inflammasome components [3]. This transcriptional reprogramming involves:
These effects position Y-33075 as a dual-acting therapeutic candidate for pathologies involving aberrant ROCK-driven fibrosis and inflammation.
Table 3: Transcriptional Targets of Y-33075 Dihydrochloride
Gene Category | Key Transcripts | Regulation by Y-33075 | Functional Consequence |
---|---|---|---|
Extracellular Matrix | Col1a1, αSMA | ↓ 65–75% | Reduced collagen deposition |
Pro-fibrotic Signaling | TGFβ, PDGF | ↓ 60–70% | Impaired HSC activation |
Pro-inflammatory | TNFα, IL-1β, NOS2 | ↓ 50–80% | Attenuated inflammation |
Microglial Activation | CD68, ITGAM, P2RX7 | ↓ 40–75% | Suppressed M1 polarization |
Apoptosis/Ferroptosis | GPR84, SLC7A11 | Variable modulation | Context-dependent cell survival |
Table 4: Standardized Nomenclature for Y-33075 Dihydrochloride
Chemical Designation | Synonyms | CAS Number |
---|---|---|
Y-33075 dihydrochloride | Y-39983, Y-33075 HCl | 173897-44-4 |
Y-33075 (free base) | Y-39983 free base | 199433-58-4 |
Y-33075 hydrochloride | Y-39983 hydrochloride | 471843-75-1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7